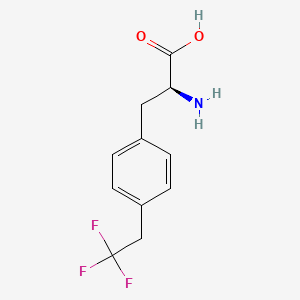

4-(2,2,2-Trifluoroethyl)-L-phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(2,2,2-trifluoroethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)6-8-3-1-7(2-4-8)5-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1 |

InChI Key |

VXIZYDKGLBPCAQ-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2,2,2 Trifluoroethyl L Phenylalanine and Its Derivatives

Asymmetric Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution. Various catalytic systems have been developed to achieve high stereoselectivity in the synthesis of fluorinated phenylalanine analogs.

Organocatalytic Methods for Chiral Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Enamine catalysis, a cornerstone of organocatalysis, has been successfully employed for the enantioselective α-fluorination of aldehydes, which are key intermediates in the synthesis of fluorinated amino acids. This approach typically involves the reaction of an aldehyde with a chiral secondary amine catalyst to form a transient enamine, which then reacts with an electrophilic fluorine source.

For the synthesis of precursors to 4-(2,2,2-trifluoroethyl)-L-phenylalanine, an organocatalytic strategy could involve the asymmetric fluorination of a suitably functionalized aldehyde. The resulting chiral α-fluoro aldehyde can then be further elaborated to the target amino acid. The choice of catalyst is crucial for achieving high enantioselectivity. Imidazolidinone-based catalysts, for example, have demonstrated high efficiency in mediating the fluorination of a wide range of aldehyde substrates.

Table 1: Key Features of Organocatalytic Fluorination

| Feature | Description |

| Catalyst Type | Chiral secondary amines (e.g., imidazolidinones) |

| Mechanism | Enamine catalysis |

| Fluorinating Agent | Electrophilic fluorine sources (e.g., N-fluorobenzenesulfonimide) |

| Key Intermediate | Chiral α-fluoro aldehyde |

| Advantages | Metal-free, mild reaction conditions, high enantioselectivity |

Metal-Mediated Catalysis in Stereoselective Routes

Transition metal catalysis offers a diverse and highly effective platform for the asymmetric synthesis of complex molecules. Several metal-mediated strategies have been applied to the synthesis of fluorinated phenylalanine derivatives.

One prominent method is the Negishi cross-coupling reaction , which involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. For the synthesis of this compound, this could involve the coupling of a chiral organozinc derivative of alanine (B10760859) with 4-(2,2,2-trifluoroethyl)iodobenzene. The use of chiral ligands on the palladium catalyst is essential for controlling the stereochemistry of the newly formed carbon-carbon bond.

Asymmetric hydrogenation of dehydroamino acid precursors is another powerful metal-mediated approach. Rhodium complexes bearing chiral phosphine (B1218219) ligands are highly effective catalysts for this transformation, delivering the desired amino acid with high enantiomeric excess. The precursor, a dehydro-4-(2,2,2-trifluoroethyl)phenylalanine derivative, can be synthesized through various condensation methods.

Furthermore, the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases provides a versatile method for the asymmetric synthesis of α-amino acids. The glycine template can be alkylated with a suitable electrophile, such as 4-(2,2,2-trifluoroethyl)benzyl bromide, with the stereochemical outcome being directed by the chiral auxiliary on the nickel complex. Subsequent hydrolysis of the complex releases the desired L-amino acid.

Table 2: Comparison of Metal-Mediated Catalytic Methods

| Method | Metal Catalyst | Key Transformation | Stereocontrol |

| Negishi Cross-Coupling | Palladium | C-C bond formation | Chiral ligands |

| Asymmetric Hydrogenation | Rhodium | Reduction of C=C bond | Chiral phosphine ligands |

| Chiral Ni(II) Complexes | Nickel | C-alkylation | Chiral auxiliary |

Homologation Strategies for Fluoroalkylated Amino Acids

Homologation reactions provide a means to extend the carbon chain of a molecule, offering access to β-amino acids and other higher homologs. The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.orglibretexts.org This multi-step process begins with the conversion of the starting α-amino acid, in this case, N-protected this compound, to its corresponding acid chloride. organic-chemistry.orglibretexts.org Treatment with diazomethane (B1218177) yields an α-diazoketone intermediate. organic-chemistry.orglibretexts.org The crucial step is the Wolff rearrangement of the α-diazoketone, typically catalyzed by silver oxide or light, to form a ketene (B1206846). organic-chemistry.orglibretexts.org This ketene is then trapped by a nucleophile, such as water, to yield the homologous β-amino acid. organic-chemistry.orglibretexts.org A significant advantage of the Arndt-Eistert reaction is that the Wolff rearrangement proceeds with retention of stereochemistry at the α-carbon. libretexts.org

This strategy allows for the synthesis of β-4-(2,2,2-trifluoroethyl)-L-phenylalanine, a valuable building block for the creation of peptidomimetics with altered conformational properties and potentially enhanced biological stability.

Enzymatic Synthesis and Biotransformation

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for the synthesis of chiral molecules.

Stereoselective Production of Fluorinated Phenylalanine Analogs

Several enzyme classes have been harnessed for the synthesis of fluorinated phenylalanine derivatives. Phenylalanine aminomutase (PAM) , for instance, can catalyze the amination of fluorinated cinnamic acid derivatives to produce the corresponding β-phenylalanine analogs with high enantiopurity. nih.gov

Transaminases (TAs) are another important class of enzymes for the synthesis of chiral amines and amino acids. They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. For the synthesis of this compound, a suitable precursor would be 4-(2,2,2-trifluoroethyl)phenylpyruvic acid. The stereochemical outcome of the reaction is controlled by the choice of the transaminase, with both (R)- and (S)-selective enzymes being available. This biocatalytic approach offers a direct and highly efficient route to the desired L-amino acid.

Targeted Functionalization Strategies

The strategic functionalization of this compound allows for its application in various biomedical contexts, from molecular imaging to targeted drug delivery.

A significant area of application is in Positron Emission Tomography (PET) imaging . By incorporating a positron-emitting radionuclide, such as fluorine-18, into the molecule, it can be used as a tracer to visualize and quantify biological processes in vivo. The synthesis of radiolabeled this compound would typically involve the late-stage introduction of the radionuclide. This could be achieved by nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. Given that many tumors overexpress amino acid transporters, ¹⁸F-labeled this compound could serve as a valuable probe for cancer diagnosis and monitoring treatment response.

Furthermore, this compound can be incorporated into peptides or conjugated to larger molecules for targeted drug delivery . nih.gov For instance, it could be attached to a nanoparticle or a polymer backbone that also carries a therapeutic agent. nih.gov The phenylalanine moiety can act as a targeting ligand for transporters like the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells. This approach can enhance the selective delivery of cytotoxic agents to tumor tissues, thereby increasing their efficacy and reducing systemic toxicity.

Bioorthogonal chemistry offers another avenue for the targeted functionalization of this amino acid. ambeed.comepfl.ch By introducing a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the molecule, it can be selectively labeled with a probe or another molecule of interest in a complex biological environment. This strategy is particularly useful for studying the in vivo fate of the amino acid or for constructing complex bioconjugates.

Incorporation of Trifluoromethyl Ketone Functionalities

A related area of significant interest is the incorporation of trifluoromethyl ketone functionalities into phenylalanine derivatives. These ketones are valuable as they can act as transition-state analogue inhibitors of proteases or serve as precursors for generating reactive dioxiranes for oxidation catalysis. The synthesis of phenylalanine-derived trifluoromethyl ketones often requires sophisticated strategies to manage the reactivity of the ketone group and maintain the stereochemical integrity of the amino acid.

One robust methodology involves a "masked ketone" strategy combined with a Negishi cross-coupling reaction. This approach circumvents potential side reactions associated with a free ketone during the key carbon-carbon bond formation.

Key Features of the Synthetic Strategy:

Masked Ketone: The trifluoromethyl ketone is masked as a less reactive olefin (styrene moiety) during the critical cross-coupling step. This prevents unwanted nucleophilic attack on the ketone.

Negishi Cross-Coupling: A palladium-catalyzed Negishi cross-coupling is employed to form the bond between the functionalized aryl ring and the alanine backbone. This reaction is known for its functional group tolerance and reliability.

Stereocontrol: The synthesis starts with a chiral precursor, such as Cbz-Ser-OH, to establish the desired L-configuration of the final amino acid.

Deprotection/Unmasking: The synthesis culminates in the unmasking of the ketone functionality, typically through ozonolysis of the olefin, followed by deprotection of the amino and carboxyl groups.

A representative synthetic sequence is outlined below:

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Iodination | Appel Iodination of Cbz-Ser-OH derivative | Prepares the β-iodoalanine electrophile for cross-coupling. |

| 2 | Negishi Cross-Coupling | Aryl bromide (with masked ketone), Zinc dust, Pd catalyst | Forms the core phenylalanine structure. |

| 3 | Saponification | KOH or LiOH | Hydrolyzes the methyl ester to the free carboxylic acid. |

| 4 | Ozonolysis | O₃, followed by a reductive workup (e.g., (CH₃)₂S) | Cleaves the olefin to reveal the trifluoromethyl ketone. |

Bio Incorporation and Genetic Code Expansion for 4 2,2,2 Trifluoroethyl L Phenylalanine

Unnatural Amino Acid Mutagenesis Techniques

Site-Specific Encoding via Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The site-specific incorporation of unnatural amino acids is largely dependent on the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. These pairs function independently of the host cell's endogenous translational machinery. An orthogonal synthetase charges its cognate orthogonal tRNA with the unnatural amino acid, and this tRNA then delivers the amino acid to the ribosome in response to a specific codon, typically a nonsense codon, that has been introduced at the desired site in the gene of interest.

Recent research has led to the development of pyrrolysyl-tRNA synthetase (PylRS)-based systems for the efficient incorporation of a variety of fluorinated phenylalanine analogs. nih.gov These systems have been shown to be effective in both bacterial and mammalian cells. nih.gov The PylRS from Methanosarcina mazei (Mm) and Methanosarcina barkeri (Mb) are particularly versatile due to their active sites being amenable to engineering, allowing them to accommodate a wide range of unnatural amino acids.

Nonsense Suppression for Targeted Incorporation

A prevalent strategy for the site-specific incorporation of unnatural amino acids is nonsense suppression. google.com This technique utilizes one of the three stop codons (UAG - amber, UAA - ochre, or UGA - opal) to encode the unnatural amino acid. An orthogonal tRNA with an anticodon that recognizes the nonsense codon is introduced into the cell along with the corresponding orthogonal aminoacyl-tRNA synthetase. When the ribosome encounters the nonsense codon in the mRNA, the orthogonal tRNA delivers the unnatural amino acid, allowing translation to continue and resulting in a full-length protein containing the unnatural amino acid at the specified position.

The amber codon (UAG) is most commonly used for this purpose due to its low natural abundance. The efficiency of nonsense suppression can be influenced by several factors, including the specific orthogonal pair used, the concentration of the unnatural amino acid, and the genetic context surrounding the nonsense codon.

Global Fluorination Strategies in Auxotrophic Strains

While site-specific incorporation allows for precise modification, global substitution of a natural amino acid with an unnatural analog can also be a valuable tool. This is often achieved using auxotrophic host strains that are unable to synthesize a specific natural amino acid. When these strains are grown in a medium depleted of the natural amino acid but supplemented with the unnatural analog, the cellular machinery incorporates the analog into all positions normally occupied by the natural amino acid in the proteome.

However, specific literature detailing the global incorporation of 4-(2,2,2-Trifluoroethyl)-L-phenylalanine in phenylalanine-auxotrophic strains was not prominently found in the conducted searches. While the general principle of using auxotrophic strains for global amino acid substitution is well-established, the specific efficiency, fidelity, and potential toxicity of incorporating this particular trifluoroethyl-substituted phenylalanine analog throughout the entire proteome of an E. coli or other auxotrophic strain requires further investigation.

Efficiency and Fidelity of Incorporation in Expression Systems

Bacterial Systems (e.g., Escherichia coli)

Escherichia coli is a widely used host for the recombinant production of proteins containing unnatural amino acids due to its rapid growth and well-understood genetics. The efficiency and fidelity of incorporating fluorinated phenylalanine analogs, including those with trifluoroethyl groups, have been demonstrated to be high in E. coli.

Utilizing evolved pyrrolysyl-tRNA synthetase/tRNA pairs, researchers have successfully incorporated various fluorinated phenylalanine derivatives into proteins like superfolder green fluorescent protein (sfGFP). nih.gov The fidelity of incorporation, often assessed by mass spectrometry, is crucial to ensure that only the desired unnatural amino acid is incorporated at the target site. Studies have reported high-fidelity incorporation for several fluorinated phenylalanine analogs. nih.gov

Table 1: Reported Fidelity of Fluorinated Phenylalanine Analog Incorporation in E. coli

| Synthetase | Fluorinated Phenylalanine Analog | Fidelity (%) |

|---|---|---|

| PheX-D6 | Penta-fluoro Phe | 98.2 |

| PheX-D6 | 2,3,5,6-tetrafluoro Phe | 98.7 |

| PheX-D6 | 2,3,6-trifluoro Phe | 100.0 |

| PheX-D6 | 2,6-difluoro Phe | 95.0 |

| PheX-B5 | Penta-fluoro Phe | 97.5 |

| PheX-B5 | 2,3,5,6-tetrafluoro Phe | 97.9 |

| PheX-B5 | 2,3,6-trifluoro Phe | 88.1 |

| PheX-B5 | 2,6-difluoro Phe | 81.8 |

Data adapted from Galles et al. (2023). nih.gov

Mammalian Cell Systems (e.g., HEK 293T)

The incorporation of unnatural amino acids into proteins in mammalian cells, such as Human Embryonic Kidney (HEK) 293T cells, opens up avenues for studying protein function in a more biologically relevant context. The same orthogonal PylRS/tRNA pairs that are effective in E. coli have been successfully adapted for use in mammalian cells. nih.gov

The expression of proteins containing fluorinated phenylalanine analogs in HEK 293T cells has been achieved with high fidelity. nih.gov Mass spectrometry analysis of purified proteins from these cells confirms the precise incorporation of the unnatural amino acid at the targeted amber codon. nih.gov

The yield of protein containing the unnatural amino acid is a critical factor for subsequent biochemical and structural studies. In HEK 293T cells, yields can vary depending on the specific unnatural amino acid and the expression system used. For instance, the expression of sfGFP with penta-fluoro phenylalanine incorporated via the PheX-D6 synthetase yielded approximately 34 µg of protein per gram of cell pellet from transient transfection. nih.gov

Table 2: Protein Yield of sfGFP with Penta-fluoro Phenylalanine in HEK 293T Cells

| Synthetase/ncAA Combination | Protein Yield (µg/g of cell pellet) |

|---|

Data adapted from Galles et al. (2023). nih.gov

Applications in Advanced Protein and Peptide Structural Biology and Engineering

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Biophysical Probe

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an exceptional probe for biomolecular NMR studies. It has a high gyromagnetic ratio, resulting in high sensitivity, and a 100% natural abundance. Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of proteins labeled with fluorinated amino acids are free from background signals. The incorporation of 4-(2,2,2-Trifluoroethyl)-L-phenylalanine into a protein provides a site-specific NMR-active nucleus whose chemical shift is exquisitely sensitive to its local environment.

Monitoring Protein Conformational Dynamics and Transitions

The ¹⁹F chemical shift of the trifluoroethyl group in this compound is highly sensitive to changes in the protein's conformational landscape. This sensitivity allows for the real-time monitoring of dynamic processes such as protein folding and conformational changes that are essential for function. acs.orgnih.gov When the labeled protein transitions between different states, the local environment of the fluorine probe changes, leading to a corresponding change in its ¹⁹F chemical shift. This allows researchers to track the populations of different conformational substates and the kinetics of their interconversion. acs.org

For instance, in studies of protein folding, distinct ¹⁹F NMR signals can be observed for the unfolded, intermediate, and folded states of a protein labeled with a fluorinated phenylalanine analog. By monitoring the appearance and disappearance of these signals over time, the folding pathway and the kinetics of each step can be elucidated. acs.org

Table 1: Representative ¹⁹F NMR Chemical Shift Changes of a Fluorinated Phenylalanine Analog Upon Protein Conformational Change This table presents illustrative data based on typical findings for fluorinated phenylalanine analogs in protein conformational studies.

| Protein State | ¹⁹F Chemical Shift (ppm) | Linewidth (Hz) | Interpretation |

| Unfolded | -63.5 | 50 | Exposed to solvent, flexible environment |

| Intermediate | -64.2 | 150 | Partially structured, dynamic exchange |

| Folded | -65.1 | 80 | Well-defined, buried in the hydrophobic core |

Elucidation of Protein-Ligand Binding Events

¹⁹F NMR spectroscopy using proteins labeled with this compound is a powerful technique for studying protein-ligand interactions. nih.gov The binding of a ligand to a protein often induces conformational changes, which are reflected in the ¹⁹F chemical shift of the probe. By titrating a ligand into a solution of the labeled protein and monitoring the changes in the ¹⁹F NMR spectrum, one can determine the binding affinity (dissociation constant, Kd), kinetics (on- and off-rates), and the location of the binding site if multiple probes are incorporated. nih.gov

The absence of background signals in ¹⁹F NMR makes it particularly well-suited for fragment-based drug discovery, where weak binding of small molecule fragments needs to be detected.

Table 2: Example of ¹⁹F NMR Chemical Shift Perturbation upon Ligand Binding This table provides a hypothetical example of data obtained from a ¹⁹F NMR titration experiment with a protein containing this compound.

| Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) | Change in Chemical Shift (Δδ) |

| 0 | -70.20 | 0.00 |

| 50 | -70.28 | 0.08 |

| 100 | -70.35 | 0.15 |

| 250 | -70.50 | 0.30 |

| 500 | -70.65 | 0.45 |

| 1000 | -70.75 | 0.55 |

Characterization of Protein-Protein Interaction Interfaces

Understanding protein-protein interactions is fundamental to deciphering cellular signaling pathways and disease mechanisms. Incorporating this compound at or near the interface of a protein-protein interaction allows for the direct monitoring of complex formation. nih.gov Upon binding of a partner protein, the local environment of the ¹⁹F probe changes, leading to a perturbation of its NMR signal. This can be used to map the interaction interface, determine the binding affinity, and study the dynamics of the complex. nih.gov Phenylalanine residues are frequently found at protein-protein interaction hot spots, making this analog a particularly useful probe. nih.gov

Sensitivity of ¹⁹F Chemical Shift to Local Microenvironments

The large chemical shift dispersion of ¹⁹F NMR, spanning a wide range of frequencies, is a key advantage. The ¹⁹F chemical shift of the trifluoroethyl group is highly sensitive to the polarity of its immediate surroundings. nih.gov A probe located in a nonpolar, hydrophobic core of a protein will have a different chemical shift compared to one on the protein surface exposed to the aqueous solvent. This sensitivity arises from the influence of the local environment on the electron distribution around the fluorine nuclei. nih.gov Factors influencing the chemical shift include van der Waals interactions, electric fields from nearby charged or polar groups, and solvent exposure. nih.gov This exquisite sensitivity allows for the detection of very subtle structural changes that might be invisible to other biophysical techniques. nih.gov

Solid-State NMR for Membrane Protein Studies

Membrane proteins are notoriously difficult to study by traditional structural biology methods like X-ray crystallography and solution NMR due to their hydrophobic nature and requirement for a lipid environment. Solid-state NMR (ssNMR) is a powerful technique for studying membrane proteins in their native-like lipid bilayer environment. nih.govescholarship.org The incorporation of ¹⁹F labels, such as this compound, into membrane proteins can significantly enhance the feasibility of ssNMR studies. The high sensitivity of the ¹⁹F nucleus and the lack of background signals are major advantages in the crowded spectral environment of a lipid membrane. nih.govmdpi.com ¹⁹F ssNMR can provide information on the structure, dynamics, and orientation of membrane proteins within the lipid bilayer. nih.govescholarship.org

Modulation of Protein and Peptide Structural Stability and Function

However, the effects on stability are context-dependent and can also be destabilizing if the bulky fluorinated side chain introduces steric clashes or disrupts critical interactions. Therefore, the strategic placement of this compound through protein engineering is crucial for achieving desired modifications in stability. researchgate.netmdpi.com

In the context of peptides, particularly those that self-assemble into nanomaterials, the incorporation of fluorinated phenylalanine analogs can modulate the self-assembly process and the stability of the resulting structures. The altered hydrophobic and electronic properties of the fluorinated aromatic ring can influence the intermolecular interactions that drive self-assembly. researchgate.netresearchgate.net

Impact on Protein Folding and Thermal Stability

The substitution of natural amino acids with fluorinated counterparts like this compound can significantly modulate the conformational stability of proteins. The aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan are involved in both hydrophobic and electrostatic interactions that are critical for protein function and stability. nih.gov Serial fluorination of these aromatic residues is a validated method to specifically alter their electrostatic characteristics. nih.gov

The introduction of fluorine, the most electronegative element, into an amino acid side chain can enhance protein stability through several mechanisms. Fluorinated side chains can increase the buried hydrophobic surface area in the folded state, which contributes to greater thermodynamic stability. acs.org For instance, the replacement of leucine (B10760876) with hexafluoroleucine in the hydrophobic core of a model 4-helix bundle protein has been shown to enhance stability against both chemical and thermal denaturation. acs.org While direct thermodynamic data for this compound is specific to the protein context, the general principles of fluorination suggest a stabilizing effect. The increased stability is often reflected in a higher melting temperature (Tm), the temperature at which half of the protein population is unfolded.

A hypothetical example of how the incorporation of this compound (TfePhe) might enhance the thermal stability of a protein is presented in the table below.

| Protein Variant | Melting Temperature (Tm) | Change in Tm (ΔTm) |

| Wild-Type Protein | 65.0 °C | - |

| Protein with TfePhe | 70.5 °C | +5.5 °C |

This table presents hypothetical data for illustrative purposes.

Enhancement of Peptide Proteolytic Resistance

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. nih.gov The incorporation of non-natural amino acids is a key strategy to improve the proteolytic stability of peptides. nih.gov Fluorinated amino acids, in particular, have been investigated for their ability to confer resistance to enzymatic cleavage. nih.govacs.org

The N-terminus of a peptide is a common site for initiation of degradation by exoproteases. Chemical modification of the N-terminal α-amino group can block the action of these enzymes, thereby extending the peptide's half-life. While a variety of N-terminal modifications are employed for this purpose, the use of sterically bulky or electron-withdrawing groups can be particularly effective. The trifluoroethyl group, when part of an N-terminal amino acid residue, can provide steric hindrance that impedes protease binding and catalysis. This strategy is part of a broader approach to enhance peptide stability by modifying terminal ends. nih.gov

The introduction of a trifluoromethyl (CF3) group at the α-carbon of an amino acid has been shown to confer significant proteolytic stability. nih.govmdpi.com Studies on model peptides containing α-trifluoromethyl-substituted amino acids have demonstrated that this modification can lead to absolute stability against certain proteases, particularly when the modified residue is at the P1 position relative to the cleavage site. nih.gov The steric bulk of the trifluoromethyl group is thought to prevent the peptide from adopting the necessary conformation to fit into the active site of the protease. nih.gov Furthermore, the absolute configuration of the α-trifluoromethyl-substituted amino acid can have a considerable effect on proteolytic stability. nih.gov While this compound has the modification on the phenyl ring rather than the alpha-carbon, the general principle of using fluorinated groups to enhance proteolytic resistance is well-established.

The following table illustrates the potential impact of incorporating a fluorinated amino acid on the proteolytic stability of a model peptide when exposed to the protease α-chymotrypsin.

| Peptide Sequence | Position of Modification | % Peptide Remaining after 4h |

| Ac-Ala-Ala-Phe-Ala-NH2 | - | < 5% |

| Ac-Ala-Ala-(α-CF3-Phe)-Ala-NH2 | P1 | > 95% |

| Ac-Ala-(α-CF3-Phe)-Phe-Ala-NH2 | P2 | ~60% |

This table is based on findings for α-trifluoromethyl-substituted amino acids and serves as an illustrative example of the stabilizing effects of such modifications. nih.gov

Influence on Protein-Protein and Protein-Ligand Interactions

Aromatic residues are frequently found at the interfaces of protein-protein and protein-ligand interactions, where they contribute to binding affinity and specificity through various non-covalent interactions, including π-π stacking and cation-π interactions. nih.govnih.gov The electronic properties of the aromatic ring are critical for the strength of these interactions. The introduction of the electron-withdrawing trifluoroethyl group onto the phenyl ring of phenylalanine alters the quadrupole moment of the aromatic ring, thereby modulating these interactions. nih.gov

Engineering of Protein and Peptide Secondary Structures

The sequence of amino acids in a polypeptide chain dictates its three-dimensional structure, which in turn determines its function. The incorporation of non-natural amino acids with specific conformational preferences can be used to engineer desired secondary structures, such as α-helices and β-sheets.

The stereochemistry of an amino acid residue plays a crucial role in determining the local conformation of the peptide backbone. The introduction of a bulky and conformationally distinct side chain, such as the 4-(2,2,2-trifluoroethyl)phenyl group, can impose specific dihedral angle preferences (φ and ψ angles) on the polypeptide backbone. This can lead to the stabilization of particular secondary structures. For example, the presence of such a modified residue could favor the formation of a β-turn or stabilize a helical conformation. The specific conformational outcome will depend on the position of the amino acid in the sequence and its interactions with neighboring residues. The study of peptides containing such modified residues can provide insights into the forces that govern protein folding and allow for the design of peptides with predefined structures and functions.

Alteration of Aromatic Interactions in Protein Binding Sites

Cation-π interactions are non-covalent forces where a cation is attracted to the electron-rich face of an aromatic π-system. In proteins, these interactions frequently occur between the cationic side chains of lysine (B10760008) or arginine and the aromatic side chains of phenylalanine, tyrosine, or tryptophan, playing a crucial role in molecular recognition and receptor binding.

The strength of a cation-π interaction is highly sensitive to the electrostatic potential of the aromatic ring. The introduction of the 4-(2,2,2-trifluoroethyl) group onto the phenylalanine ring significantly alters its electronic properties. The trifluoroethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong negative inductive effect, or -I effect). This effect pulls electron density away from the aromatic ring, thereby reducing the negative electrostatic potential on its π-face.

This reduction in electron density directly weakens the ring's ability to attract and bind cations. Studies on similarly modified aromatic systems have demonstrated this principle quantitatively. Progressively adding electron-withdrawing fluorine or cyano groups to the phenylalanine ring systematically diminishes its cation-π binding ability, which can be observed experimentally as an increase in the EC50 value (a decrease in potency) for agonists that rely on this interaction for receptor binding. For example, in the glycine (B1666218) receptor, replacing a key phenylalanine with fluorinated analogs progressively weakens the binding of the agonist, providing strong evidence for a functional cation-π interaction. It has been shown that strongly electron-withdrawing groups can even lead to a repulsive interaction with a cation.

Given the potent electron-withdrawing nature of the trifluoroethyl group, incorporating this compound at a key position in a receptor binding site is expected to substantially attenuate or completely ablate a critical cation-π interaction. This makes it a valuable tool for probing the functional relevance of such interactions in biological systems.

Table 1: Effect of Electron-Withdrawing Substituents on Cation-π Interaction Energy This table presents data from analogous systems to illustrate the principle.

| Aromatic Ring Substituent (Y) | Interaction Energy (ΔΔG) with Pyridinium Cation (kJ/mol) | Electronic Effect |

|---|---|---|

| NMe₂ | -7.8 | Strong Electron-Donating |

| H | -2.5 | Neutral |

| NO₂ | +2.3 | Strong Electron-Withdrawing |

Data derived from a synthetic supramolecular complex in chloroform, demonstrating the significant impact of substituents on cation-π interaction strength.

The hydrophobic effect is a primary driving force in protein folding and assembly, leading to the burial of nonpolar residues in the protein core and at the interface between protein subunits. Phenylalanine, with its nonpolar benzyl (B1604629) side chain, frequently contributes to the stability of these regions through favorable hydrophobic interactions.

The substitution of a hydrogen atom with a 4-(2,2,2-trifluoroethyl) group dramatically increases the hydrophobicity of the phenylalanine side chain. Fluorinated organic molecules are generally more hydrophobic than their hydrogenated counterparts. The trifluoromethyl group (–CF₃), a close analog to the trifluoroethyl group, is known to be highly lipophilic, with a positive Hansch π value of +0.88, indicating a significant contribution to hydrophobicity. This increased hydrophobicity suggests that this compound would be an even stronger driver of hydrophobic packing than natural phenylalanine.

When incorporated into the hydrophobic core of a protein, the bulkier and more hydrophobic side chain of this compound could potentially enhance stability by improving packing efficiency and increasing the energetic penalty of solvent exposure. The dynamics of phenylalanine residues within the hydrophobic core are critical for protein function, and altering the size and chemical nature of these residues can have significant consequences. nih.gov

At protein-protein interfaces, which are often characterized by patches of hydrophobic residues, the introduction of this modified amino acid could strengthen the association between subunits. The increased surface area and hydrophobicity would likely lead to more favorable burial at the interface, potentially increasing the binding affinity and stability of the protein complex. Therefore, this compound serves as a useful probe for exploring the role of hydrophobicity in the stability of protein cores and the energetics of protein-protein interactions.

Table 2: Intrinsic Hydrophobicity Scale (α) for Selected Amino Acids This scale is based on gas-phase measurements where α > 1 represents hydrophobic character and α < 1 indicates hydrophilic character.

| Amino Acid | α Value |

|---|---|

| Leucine (Leu) | 1.121 |

| Phenylalanine (Phe) | 1.042 |

| Tyrosine (Tyr) | 0.998 |

| Serine (Ser) | 0.862 |

This intrinsic scale demonstrates the relative hydrophobicity of natural amino acids. While a value for this compound is not available on this specific scale, other studies confirm that fluorinated moieties significantly increase hydrophobicity.

Computational and Theoretical Investigations of 4 2,2,2 Trifluoroethyl L Phenylalanine in Biomolecular Systems

Molecular Dynamics Simulations for Conformational Analysis and Interactions

With a validated force field, molecular dynamics (MD) simulations can be performed to explore the conformational landscape of 4-(2,2,2-Trifluoroethyl)-L-phenylalanine and its interactions within a larger biomolecular context, such as a peptide or protein. nih.govresearchgate.netsemanticscholar.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. biorxiv.org

Hydration Free Energy Calculations and Hydrophobicity Assessment

The change in hydrophobicity is quantified by the hydration free energy (ΔG_Hyd), which is the free energy change associated with transferring the molecule from a vacuum to an aqueous solution. MD simulations can be used to calculate ΔG_Hyd using methods like thermodynamic integration or free energy perturbation.

Studies on various fluorinated amino acids reveal that the impact on hydrophobicity is not simply proportional to the number of fluorine atoms. The resulting change in ΔG_Hyd reflects a balance between two competing factors:

Altered Side Chain-Water Interactions: The introduction of fluorine changes the polarity and surface properties of the side chain, modifying its direct interactions with water molecules.

Changes in Backbone Solvation: Fluorination can alter the conformational preferences of the side chain, which in turn can sterically hinder or expose the peptide backbone to water, affecting the number of backbone-water hydrogen bonds.

For many fluorinated alkyl and aromatic side chains, the increased size and nonpolar surface area dominate, leading to a more hydrophobic character (more positive ΔG_Hyd) compared to their non-fluorinated counterparts.

Analysis of Backbone Conformational Preferences (Ramachandran Plots)

To validate force field parameters and assess the conformational impact of a residue like this compound, computational methods such as umbrella sampling can be used to generate a potential of mean force (PMF) map as a function of the φ and ψ angles. This produces a theoretical Ramachandran plot.

For closely related analogues like 4-fluoro- (B1141089) and 4-trifluoromethyl-phenylalanine, studies have shown that the introduction of fluorine on the phenyl ring results in minimal perturbation to the backbone conformational preferences. nih.gov The energy landscapes depicted in their Ramachandran plots are very similar to that of natural phenylalanine, with the relative energies of α-helical and β-strand conformations changing by less than 1 kcal/mol. nih.gov This suggests that the trifluoroethyl group is well-tolerated and does not impose significant new constraints on the peptide backbone.

Table 2: Representative Backbone Conformational Energy Differences (ΔΔG) for Fluorinated Phenylalanines Compared to Natural Phenylalanine

| Conformation | Analogue: 4-Fluoro-phenylalanine (F4F) | Analogue: 4-Trifluoromethyl-phenylalanine (FTF) |

|---|---|---|

| α-helix (α) | +0.273 ± 0.186 kcal/mol | -0.012 ± 0.140 kcal/mol |

| β-strand (β) | -0.258 ± 0.145 kcal/mol | +0.021 ± 0.201 kcal/mol |

| Polyproline II (PPII) | -0.015 ± 0.186 kcal/mol | -0.009 ± 0.165 kcal/mol |

Data derived from simulations of tetrapeptides and represents the free energy difference upon fluorine substitution. Positive values indicate destabilization relative to phenylalanine. Data adapted from studies on similar compounds. nih.gov

Understanding Fluorine's Role in Protein-Ligand Binding Energetics

The trifluoroethyl group can significantly influence a protein's binding affinity for ligands or other proteins. Fluorine atoms can participate in a range of non-covalent interactions, and computational studies are essential to dissect their energetic contributions.

Hydrophobic and van der Waals Interactions: The trifluoroethyl group is larger than the hydrogen it replaces, increasing the side chain's surface area and potential for favorable van der Waals contacts within a binding pocket.

Fluorine Bonding: While fluorine is a poor hydrogen bond acceptor, it can form favorable interactions with electrophilic partners. These include interactions with backbone amide groups or other polarized C-H bonds.

Aromatic Interactions: Fluorination alters the electronic properties of the phenyl ring. The strong electron-withdrawing nature of the trifluoroethyl group reduces the quadrupole moment of the aromatic ring, weakening cation-π interactions but potentially enhancing interactions with electron-rich partners.

Solvent Effects: Fluorinated groups can influence the network of water molecules at a protein-ligand interface. Displacing and reorganizing these water molecules can have a significant, and often favorable, entropic contribution to the binding free energy.

Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy and decompose it into these various energetic components, providing insight into how fluorination enhances or diminishes binding affinity. biorxiv.orgaps.org

Quantum Chemical Calculations for Electronic Structure Analysis

While classical force fields are powerful for simulating large systems over long timescales, quantum chemical (QC) calculations provide a more fundamental and detailed description of a molecule's electronic structure. nih.govscirp.orgmdpi.com Methods like Density Functional Theory (DFT) can be used to analyze how the trifluoroethyl group modifies the electronic properties of the phenylalanine side chain. mdpi.com

QC calculations can determine:

Electron Density Distribution: Visualizing how the high electronegativity of the fluorine atoms pulls electron density away from the ethyl group and the attached phenyl ring.

Electrostatic Potential Maps: Mapping the electrostatic potential onto the molecule's surface to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which dictate how the molecule will interact with its environment.

Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity and charge transfer properties. nih.gov

NMR Chemical Shifts: Accurately predicting 19F NMR chemical shifts, which are highly sensitive to the local environment. This provides a powerful link between theoretical models and experimental data used to probe protein structure and dynamics.

These analyses reveal that the trifluoroethyl group acts as a strong electron-withdrawing group, significantly altering the charge distribution and reactivity of the aromatic ring compared to natural phenylalanine.

Predictive Modeling for Fluorination Effects on Protein Properties

The ultimate goal of these computational investigations is to build predictive models for how incorporating this compound will affect protein properties. By integrating the insights from force field development, MD simulations, and quantum chemistry, researchers can make informed predictions about:

Protein Stability: By calculating the free energy of folding (ΔG_fold), simulations can predict whether the fluorinated analogue will increase or decrease the thermal and chemical stability of a protein. Often, the enhanced hydrophobicity of fluorinated cores leads to greater stability.

Binding Affinity: Using free energy calculation methods, it is possible to predict the change in binding affinity (ΔΔG_binding) for a protein-ligand or protein-protein complex upon substitution with the fluorinated residue. This is crucial for the rational design of more potent inhibitors or binders.

Conformational Changes: Simulations can predict whether the introduction of the bulkier, electronically distinct side chain will induce local or global conformational changes in the protein structure.

Enzyme Activity: In enzymatic systems, QC/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods can be used to model the reaction mechanism and predict how the altered electronic structure of the fluorinated residue might affect catalytic rates if it is located near the active site.

These predictive capabilities reduce the need for costly and time-consuming trial-and-error experimentation, accelerating the development of novel proteins and peptides with tailored properties for therapeutic and biotechnological applications.

Emerging Chemical Biology Applications of 4 2,2,2 Trifluoroethyl L Phenylalanine

Design of Catalytically Active Peptides and Enzymes

The trifluoroethyl group of 4-(2,2,2-Trifluoroethyl)-L-phenylalanine offers unique electronic properties that can be harnessed in the design of catalytically active peptides. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the peptide backbone, making it a valuable component in the development of novel catalysts.

Peptide-Based Oxidation Catalysis

Researchers have successfully synthesized phenylalanine-derived trifluoromethyl ketones and incorporated them into peptide scaffolds to create catalysts for oxidation reactions. nih.govnih.gov These peptide-based ketones are effective in the in situ generation of dioxiranes, which are powerful oxidizing agents. nih.govnih.gov

One study detailed the synthesis of a phenylalanine analogue with a trifluoromethyl ketone, which was then integrated into a peptide. This peptide catalyst demonstrated good stability and reactivity in the epoxidation of olefins. nih.gov For instance, the aryl trifluoromethylketone catalyst was able to catalyze the epoxidation of a substituted styrene (B11656) derivative with greater than 99% conversion and no apparent degradation of the catalyst. nih.gov While this particular study focused on a trifluoromethyl ketone derivative, the principles can be extended to other fluorinated phenylalanine analogues like this compound to tune the catalyst's electronic properties and, consequently, its reactivity and selectivity.

Table 1: Peptide-Catalyzed Epoxidation

| Substrate | Catalyst | Conversion (%) |

|---|---|---|

| Substituted Styrene | Phenylalanine-derived trifluoromethyl ketone peptide | >99 |

Photoaffinity Labeling and Cross-linking Reagents

Photoaffinity labeling is a powerful technique to identify and study protein-protein interactions and ligand-receptor binding. This method utilizes photoreactive chemical probes that, upon activation by light, form covalent bonds with nearby molecules. nih.gov Phenylalanine derivatives are often used as scaffolds for these probes.

While research directly employing this compound as a photoaffinity label is emerging, studies on analogous compounds highlight the potential of trifluoromethyl groups in this application. For example, halogenated p-benzoyl-l-phenylalanine (pBpa) analogs, including a 4-CF3 derivative, have been shown to significantly increase the efficiency of photocrosslinking for capturing protein-protein interactions. enamine.net

The trifluoromethyl group enhances the reactivity of the photoactivatable species, leading to higher yields of covalent adducts. enamine.net It is conceivable that a diazirine or benzophenone (B1666685) derivative of this compound could be developed to serve as a highly efficient photoaffinity labeling and cross-linking reagent, benefiting from the unique properties of the trifluoroethyl group.

Development of Functionalized Biomaterials

The self-assembly of peptides and amino acid derivatives into hydrogels and other biomaterials is a rapidly growing field with applications in drug delivery, tissue engineering, and regenerative medicine. nih.gov Fluorinated amino acids, including derivatives of phenylalanine, are of particular interest due to their ability to introduce novel properties to these materials, such as enhanced stability and unique intermolecular interactions. nih.gov

The incorporation of fluorinated phenylalanine derivatives can influence the self-assembly process through hydrophobic and dipole interactions, leading to the formation of well-ordered nanostructures. nih.gov For instance, the conjugation of substituents to the benzyl (B1604629) ring of phenylalanine can alter dipolar effects and impact the supramolecular assembly of hydrogelators. nih.gov

While direct studies on this compound in biomaterials are still developing, research on other functionalized phenylalanines provides a strong precedent. For example, hydrogels formed from Fmoc-pentafluorophenylalanine have been shown to encapsulate and release proteins, demonstrating their potential as drug delivery vehicles. nih.gov The trifluoroethyl group in this compound could similarly be used to tune the mechanical and release properties of self-assembling peptide-based biomaterials.

Engineering Enzymes for Enhanced or Novel Activities

The incorporation of non-canonical amino acids into proteins is a powerful strategy for enzyme engineering, allowing for the introduction of novel functionalities and the enhancement of existing activities. The unique electronic and steric properties of this compound make it an attractive candidate for this purpose.

By strategically replacing native amino acids with this fluorinated analogue, it may be possible to alter an enzyme's substrate specificity, improve its stability, or even introduce entirely new catalytic activities. For example, the electron-withdrawing nature of the trifluoroethyl group could modulate the pKa of nearby residues or influence the binding of substrates and cofactors.

While specific examples of engineering enzymes with this compound are not yet widely reported, the broader field of enzyme engineering through the incorporation of unnatural amino acids is well-established. For instance, studies have shown that increasing the concentration of key enzymes in a biosynthetic pathway, such as those involved in L-phenylalanine production, can significantly increase the yield of the final product. mdpi.commdpi.com This highlights the potential for fine-tuning enzymatic pathways through protein engineering, a process that could be further advanced by the unique properties of amino acids like this compound.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| p-benzoyl-l-phenylalanine |

| Fmoc-pentafluorophenylalanine |

| L-phenylalanine |

Future Directions and Advanced Research Perspectives

Integration with Advanced Structural Biology Techniques

The site-specific incorporation of 4-(2,2,2-Trifluoroethyl)-L-phenylalanine into proteins offers a powerful handle for interrogation by advanced structural biology methods. The fluorine atoms in the trifluoroethyl group serve as sensitive probes for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM). nih.gov

¹⁹F NMR is particularly well-suited for studying proteins containing this analog. Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal is background-free, allowing for the unambiguous detection of the labeled site. This enables researchers to monitor subtle, localized conformational changes in a protein in response to ligand binding, catalysis, or interaction with other macromolecules. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing detailed information about the protein's structure and dynamics in solution.

In X-ray crystallography, the highly electron-dense trifluoromethyl group can aid in structure determination. proteinstructures.com It can serve as a heavy atom for phasing, which is a critical step in solving the three-dimensional structure of a protein. Furthermore, the strategic placement of this bulky, hydrophobic side chain can influence crystal packing, potentially leading to the formation of higher-quality crystals necessary for high-resolution diffraction studies.

Recent advancements in cryo-EM, which allow for the structural determination of large and flexible protein complexes, can also benefit from the incorporation of fluorinated amino acids. nih.govnih.gov The distinct signal from the fluorine atoms could potentially be used to identify and locate specific domains or subunits within a large molecular assembly, complementing the information obtained from the electron density map.

| Structural Biology Technique | Application with this compound | Information Gained |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Site-specific ¹⁹F probe for solution-state studies. nih.gov | Protein dynamics, conformational changes, ligand binding, and protein-protein interactions. |

| X-ray Crystallography | Phasing aid (heavy atom) and tool to influence crystal packing. proteinstructures.com | High-resolution 3D atomic structure of proteins and protein complexes. |

| Cryo-Electron Microscopy (Cryo-EM) | Potential fiducial marker to locate specific protein regions. nih.gov | Structure of large, dynamic, or membrane-bound macromolecular assemblies. |

Development of Orthogonal Systems for Multi-Site Labeling

The ability to incorporate a single type of non-canonical amino acid at a specific site has revolutionized protein engineering. The next frontier is the simultaneous incorporation of multiple, distinct non-canonical amino acids at different sites within the same protein. This requires the development of "orthogonal" systems, where each amino acid is encoded by a unique codon and incorporated by a dedicated aminoacyl-tRNA synthetase/tRNA pair that does not cross-react with other pairs or with the host's translational machinery. nih.govnih.gov

Developing an orthogonal system for this compound alongside other non-canonical amino acids would open up new possibilities for creating proteins with multiple engineered functionalities. For instance, one could incorporate this fluorinated analog to serve as an NMR probe at one site, while simultaneously introducing a photo-crosslinker, a fluorescent amino acid, or an amino acid with a bioorthogonal handle (like an azide (B81097) or alkyne) at another site. nih.govnih.gov

This multi-site labeling would enable sophisticated experiments, such as:

FRET (Förster Resonance Energy Transfer) studies: Incorporating a donor and acceptor fluorophore at different locations to measure intramolecular distances and conformational changes.

Probing complex interactions: Using a photo-crosslinker at one site to trap transient interactions while monitoring the structural consequences at a distant site using the ¹⁹F NMR signal from the trifluoroethyl group.

Dual functionalization: Attaching two different molecules (e.g., a therapeutic agent and an imaging agent) to a single protein scaffold with high precision. nih.gov

The primary challenge lies in engineering multiple mutually orthogonal synthetase/tRNA pairs that function with high fidelity and efficiency within the same cell. nih.gov Research in this area focuses on mining diverse organisms for new pairs and using directed evolution and rational design to alter their specificities.

Rational Design of Fluorinated Peptides and Proteins with Tailored Functions

The introduction of fluorine into amino acids can dramatically alter their chemical properties, providing a powerful tool for the rational design of peptides and proteins with enhanced or novel functions. nih.govrsc.org The trifluoroethyl group of this compound is not just a passive probe; its unique properties can be exploited to engineer protein stability, folding, and interactions. springernature.com

Fluorination, particularly of hydrophobic side chains, is known to increase the thermodynamic stability of proteins. springernature.com The highly hydrophobic nature of the trifluoroethyl group can strengthen the hydrophobic core of a protein, making it more resistant to thermal and chemical denaturation. This strategy can be used to engineer highly stable enzymes for industrial applications or therapeutic proteins with longer shelf lives.

Furthermore, the introduction of fluorinated residues can be used to control peptide self-assembly into well-defined nanostructures, such as fibrils and hydrogels. rsc.org The interplay between the hydrophobicity and polarity induced by fluorination can be fine-tuned to direct how peptides fold and interact with each other. rsc.org This opens the door to designing novel biomaterials for applications in tissue engineering, drug delivery, and regenerative medicine.

The rational design process involves using computational modeling and a deep understanding of protein structure-function relationships to predict the optimal locations for incorporating this compound to achieve a desired outcome.

| Design Goal | Role of this compound | Potential Application |

| Enhanced Protein Stability | Increases hydrophobicity of the protein core, strengthening stabilizing interactions. springernature.com | Industrial enzymes, therapeutic proteins with increased shelf-life. |

| Controlled Self-Assembly | Modulates intermolecular interactions to direct the formation of specific nanostructures. rsc.org | Peptide-based hydrogels for tissue engineering, drug delivery vehicles. |

| Modified Binding Affinity | Alters the electronics and sterics of a binding pocket to fine-tune interactions with a target molecule. nih.gov | Design of specific inhibitors or high-affinity binders. |

Q & A

Q. Advanced

- Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy : Probes gas-phase clusters of protonated derivatives to map hydrogen-bonding networks and conformational preferences .

- Computational Modeling : Hybrid methods (e.g., MP2/aug-cc-pVTZ for geometry optimization and B3LYP/6-311+G(d,p) for energy calculations) validate experimental spectra and predict docking poses in enzyme active sites .

- X-ray Crystallography : Resolves stereochemical effects when incorporated into peptide crystals .

How can this compound be applied in photoaffinity labeling to study protein-ligand interactions?

Advanced

this compound derivatives can be modified with photolabile groups (e.g., diazirines) to generate carbenes upon UV irradiation. These reactive intermediates form covalent bonds with proximal protein residues, enabling:

- Target identification : Mapping binding pockets via mass spectrometry analysis of cross-linked peptides.

- Mechanistic studies : Trapping transient interactions in enzymatic pathways .

Methodological Note: Optimize irradiation wavelengths (e.g., 365 nm) and quenching conditions to minimize nonspecific binding .

How to resolve discrepancies in bioactivity data when incorporating this compound into peptide substrates?

Advanced

Contradictions may arise from:

- Stereochemical impurities : Ensure enantiomeric purity (>98%) via chiral HPLC .

- Metabolic instability : Use stable isotope labeling (e.g., ¹⁹F NMR) to track degradation in cellular assays .

- Off-target effects : Perform competitive binding assays with fluorinated and non-fluorinated analogs to isolate fluorine-specific interactions .

What are the limitations of using fluorinated amino acids in in vivo studies?

Q. Advanced

- Toxicity : Assess metabolic byproducts (e.g., fluoroacetate) via LC-MS/MS in hepatocyte models.

- Bioavailability : Modify formulation (e.g., liposomal encapsulation) to enhance delivery .

- Signal interference : ¹⁹F NMR background in biological matrices requires careful baseline subtraction .

How does the trifluoroethyl group influence enzyme kinetics compared to natural phenylalanine?

Q. Advanced

- Substrate binding : Kinetic assays (e.g., ITC, SPR) reveal altered Km values due to steric hindrance or enhanced hydrophobic interactions.

- Catalytic efficiency : Fluorine’s electronegativity may perturb transition-state stabilization, measurable via stopped-flow spectroscopy .

Case Study: Incorporation into kinase substrates showed reduced Vmax but increased specificity for ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.